2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid
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Overview
Description
2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H11ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group linked to a chlorinated methylphenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-methylbenzylamine with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-{[(3-Chloro-2-methylphenyl)amino]benzoic acid}
Picolinic acid: 2-pyridinecarboxylic acid
Nicotinic acid: 3-pyridinecarboxylic acid
Uniqueness
2-{[(3-Chloro-2-methylphenyl)methyl]amino}pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
62356-22-3 |
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Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-[(3-chloro-2-methylphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13ClN2O2/c1-9-10(4-2-6-12(9)15)8-17-13-11(14(18)19)5-3-7-16-13/h2-7H,8H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
VBLDCFLXUYYBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CNC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
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